
Cyclopentene, 1-(chloroethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene,1-(chloroethynyl)-(9ci) is an organic compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with a double bond and a chloroethynyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentene,1-(chloroethynyl)-(9ci) can be synthesized through several methods. One common approach involves the reaction of cyclopentene with chloroacetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the chloroethynyl group to the cyclopentene ring. The reaction conditions, including temperature and pressure, must be carefully controlled to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentene,1-(chloroethynyl)-(9ci) may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high productivity and cost-effectiveness. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene,1-(chloroethynyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond or the chloroethynyl group to different functional groups, such as alkanes or alkenes.
Substitution: The chloroethynyl group can be substituted with other nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions result in compounds with new functional groups replacing the chloroethynyl group.
Aplicaciones Científicas De Investigación
Cyclopentene,1-(chloroethynyl)-(9ci) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, resins, and materials with specific properties.
Mecanismo De Acción
The mechanism by which Cyclopentene,1-(chloroethynyl)-(9ci) exerts its effects involves interactions with molecular targets and pathways. The chloroethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The double bond in the cyclopentene ring also plays a role in its chemical behavior, allowing for addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simple cycloalkene with a five-membered ring and a double bond.
Cyclopentadiene: Contains two double bonds in a five-membered ring, making it more reactive.
Chlorocyclopentene: Similar structure but with a chlorine atom directly attached to the ring.
Uniqueness
Cyclopentene,1-(chloroethynyl)-(9ci) is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H7Cl |
|---|---|
Peso molecular |
126.58 g/mol |
Nombre IUPAC |
1-(2-chloroethynyl)cyclopentene |
InChI |
InChI=1S/C7H7Cl/c8-6-5-7-3-1-2-4-7/h3H,1-2,4H2 |
Clave InChI |
BRSSORPCYLCFLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)
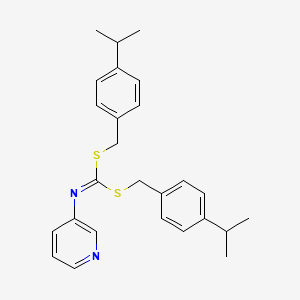
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)

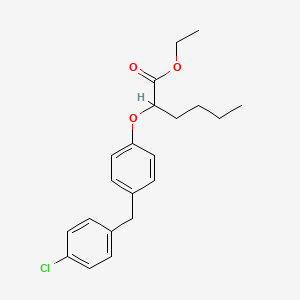
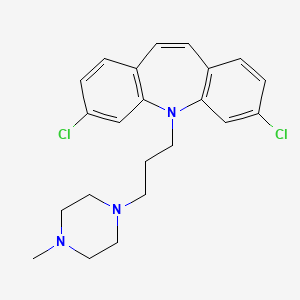
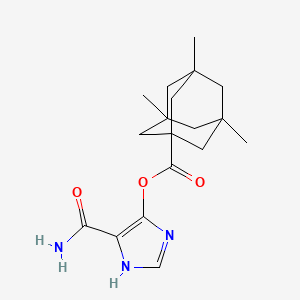
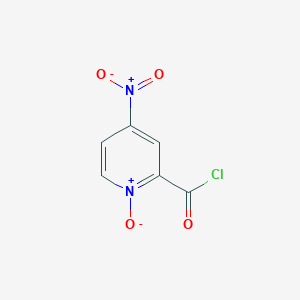
![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
